2-(2-Amino-4-methylphenyl)acetic acid
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Overview
Description
2-(2-Amino-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is also known as 4-methylphenyl glycine. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring substituted with a methyl group. It is a white solid with a melting point of 256-257°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenyl)acetic acid can be achieved through several methods. One common route involves the reaction of 4-chlorobenzaldehyde with ammonia to form 4-chlorobenzylamine, which is then subjected to cyanoacetylation to yield 2-(2-amino-4-methylphenyl)acetonitrile. This intermediate is subsequently hydrolyzed to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include steps such as solvent extraction, crystallization, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(2-Amino-4-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylglycine: Similar structure but lacks the amino group.
2-Amino-2-phenylacetic acid: Similar structure but lacks the methyl group on the benzene ring.
2-Amino-3-methylbenzoic acid: Similar structure but has a different position of the amino and carboxylic acid groups.
Uniqueness
2-(2-Amino-4-methylphenyl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a variety of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
37777-64-3 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(2-amino-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
RVVIRPPKZLWWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
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